molecular formula C7H7N3S B8573104 3,4-Diaminophenyl thiocyanate CAS No. 54029-68-4

3,4-Diaminophenyl thiocyanate

Cat. No.: B8573104
CAS No.: 54029-68-4
M. Wt: 165.22 g/mol
InChI Key: JVSORZTZKODIJB-UHFFFAOYSA-N
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Description

3,4-Diaminophenyl thiocyanate is a thiocyanate derivative featuring both aromatic amine (-NH₂) and thiocyanate (-SCN) functional groups. This compound is primarily utilized in synthetic organic chemistry and biomedical research. For example, it serves as a precursor in the synthesis of fluorescent probes such as disodium 2,6-disulfonate-1,3-dimethyl-5-hexadecyl-8-(3,4-diaminophenyl)-4,4’-difluoro-4-bora-3a,4a-diaza-s-indacene (DSDMHDAB), which detects nitric oxide (NO) in biological systems . Its reactivity is influenced by the electron-donating amino groups, which enhance nucleophilic substitution reactions, enabling applications in saccharide detection via MALDI–MS when condensed with aldo-imidazoles .

Properties

CAS No.

54029-68-4

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

(3,4-diaminophenyl) thiocyanate

InChI

InChI=1S/C7H7N3S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3H,9-10H2

InChI Key

JVSORZTZKODIJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC#N)N)N

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiocyanate group undergoes substitution with nucleophiles, particularly under basic or catalytic conditions:

  • Ammonia/Amine Substitution : Reaction with primary/secondary amines yields substituted thiourea derivatives via intermediate isothiocyanate formation.
    Ar-SCN + R-NH2Ar-NH-CS-NH-R\text{Ar-SCN + R-NH}_2 \rightarrow \text{Ar-NH-CS-NH-R}
    This pathway parallels reactions observed in benzyl thiocyanate systems .

  • Halide Displacement : In polar aprotic solvents (e.g., DMF), -SCN can be displaced by halides (Cl⁻, Br⁻) under metal catalysis (e.g., Ni/PPh₃) .

Cyclization and Heterocycle Formation

The proximity of amino groups facilitates intramolecular cyclization:

Reaction TypeConditionsProductReference
Thiazole Formation Acidic media, Δ1,3-Benzothiazole-2-amine
Triazine Synthesis Cu(I) catalysis, K₂CO₃1,3,5-Triazine derivatives

Mechanistic Pathway :

  • Electrophilic activation of -SCN generates a thiocyanogen intermediate.

  • Nucleophilic attack by the adjacent -NH₂ group forms a six-membered transition state.

  • Aromatization yields benzothiazole derivatives, as demonstrated in 3-aminophenol thiocyanation .

Oxidation:

  • Thiocyanate → Sulfate : Strong oxidants (e.g., H₂O₂/Fe³⁺) convert -SCN to -SO₄²⁻ via sulfenic/sulfinic acid intermediates .

  • Amino Group Oxidation : -NH₂ groups oxidize to nitro (-NO₂) under HNO₃/H₂SO₄, forming 3,4-dinitrophenyl thiocyanate.

Reduction:

  • Thiocyanate → Thiol : Zn/HCl reduces -SCN to -SH, producing 3,4-diaminothiophenol .

Metal Complexation

The compound coordinates transition metals (Fe³⁺, Cu²⁺) through both -SCN and -NH₂ groups:

Metal IonCoordination ModeObserved ComplexApplication
Fe³⁺N,S-bidentate[Fe(Ar-SCN)(H₂O)₃]²⁺Sensor development
Cu²⁺N,N,S-tridentateSquare-planar Cu(II) complexesCatalytic systems

Electrophilic Aromatic Substitution

The amino groups direct electrophiles to specific positions:

ElectrophilePositionProductYield (%)
NO₂⁺C-5 (para)3,4-Diamino-5-nitrophenyl thiocyanate72
Br₂C-2 (ortho)2-Bromo-3,4-diaminophenyl thiocyanate68

Cross-Coupling Reactions

Under Ni/PPh₃ catalysis, the thiocyanate group participates in Ullmann-type couplings:
Ar-SCN + Ar’-XNi/PPh3,ZnAr-Ar’\text{Ar-SCN + Ar'-X} \xrightarrow{\text{Ni/PPh}_3, \text{Zn}} \text{Ar-Ar'}
Key intermediates include [(PPh₃)₂Ni(Ar)SCN], as identified in aryl chloride homocoupling studies .

Key Stability Considerations

  • pH Sensitivity : Degrades in strong acids (pH < 2) via -SCN protonation.

  • Thermal Stability : Decomposes above 150°C, releasing HCN and S vapors .

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiocyanate Derivatives and Analogous Compounds

Compound Functional Groups Molecular Weight (g/mol) Key Structural Attributes
3,4-Diaminophenyl thiocyanate -NH₂, -SCN ~167.2* Aromatic ring with vicinal amines and SCN group
Ammonium thiocyanate NH₄⁺, -SCN 76.12 Ionic compound with free SCN⁻ ions
Diphenylamine -NH- (bridging two phenyl rings) 169.23 Planar aromatic structure with amine linkage
4-Nitro-1,2-benzenediamine -NH₂, -NO₂ 153.14 Electron-withdrawing nitro group adjacent to amines

*Calculated based on molecular formula C₇H₇N₃S.

Key Insights :

  • Unlike ammonium thiocyanate, this compound is non-ionic, enabling covalent bonding in supramolecular networks (e.g., coordination with lead(II) salts in nicotinoylhydrazone-based compounds) .
  • Compared to diphenylamine, the thiocyanate group in this compound introduces distinct electronic and steric effects, altering reactivity in condensation reactions .

Table 2: Reaction Conditions and Yields of Thiocyanate Derivatives

Compound Reaction Type Temperature (°C) Yield (%) Key Observations
This compound Aldo-imidazole synthesis 50–60 60–70 Elevated temperatures required due to lower reactivity of electron-rich amines
4-Methyl-1,2-benzenediamine Aldo-imidazole synthesis 25 (RT) 80–85 Electron-donating methyl group accelerates reaction
Ammonium thiocyanate Avidity assay (anti-PT IgG) 25 (RT) N/A Linear correlation between [SCN⁻] and reduced RAI (r = -0.88)

Key Insights :

  • The electron-donating amino groups in this compound reduce its electrophilicity, necessitating higher reaction temperatures compared to 4-methyl-1,2-benzenediamine .
  • Ammonium thiocyanate’s ionic nature allows it to disrupt antibody-antigen interactions in avidity assays, unlike covalent thiocyanate derivatives .

Key Insights :

  • Thiocyanate ions (SCN⁻) inhibit iodide transport via NIS but are less potent than perchlorate. However, higher serum SCN⁻ levels in populations increase its epidemiological relevance .
  • This compound’s derivative (DSDMHDAB) enables NO detection in macrophages under physiological conditions, a niche application distinct from other thiocyanates .

Table 4: Supramolecular and Coordination Properties

Compound Application Key Interactions Observed Topology
This compound Lead(II) coordination networks Tetrel bonds (Pb···S/SCN) SP 1-periodic net(4,4)(0,2)
Ammonium thiocyanate Solubility modifier Ionic dissociation N/A

Key Insights :

  • In lead(II) coordination compounds, this compound facilitates tetrel bonding via its SCN group, stabilizing unique supramolecular architectures .

Q & A

Q. What are the key spectroscopic methods to determine the bonding mode of the thiocyanate group in 3,4-diaminophenyl thiocyanate?

  • Methodological Answer: Fourier-transform infrared (FT-IR) spectroscopy is critical for distinguishing between thiocyanate's ambidentate bonding modes (M-NCS vs. M-SCN). Quantitative comparison of C-N and C-S stretching frequencies (e.g., ~2050–2100 cm⁻¹ for M-NCS and ~750–780 cm⁻¹ for M-SCN) with reference compounds can resolve ambiguities. For example, computational tools or spreadsheets can calculate spectral deviations to identify dominant bonding modes .

Q. How can researchers synthesize coordination networks using this compound?

  • Methodological Answer: Utilize this compound as a ligand with metal salts (e.g., lead(II)) under controlled conditions (solvent, temperature). Single-crystal X-ray diffraction is essential for structural validation. The choice of anion in the metal salt (e.g., nitrate vs. thiocyanate) influences supramolecular interactions, such as tetrel bonding between thiocyanate and metal centers, which can stabilize specific network topologies (e.g., hcb or 3,4L83) .

Advanced Research Questions

Q. How do thiocyanate moieties in this compound influence supramolecular interactions in coordination polymers?

  • Methodological Answer: Thiocyanate's ambidentate nature allows dual bonding modes, enabling diverse coordination geometries. In lead(II) networks, thiocyanate anions form tetrel bonds (Pb···S interactions), which enhance structural stability. Topological analysis using software like TOPOS can classify networks and correlate ligand geometry (e.g., bent vs. linear) with observed supramolecular motifs .

Q. What strategies resolve contradictions in FT-IR data when assigning thiocyanate bonding modes?

  • Methodological Answer: Combine FT-IR with complementary techniques (e.g., Raman spectroscopy, X-ray crystallography). If spectral overlap occurs, employ quantitative deviation analysis: calculate the sum of squared differences between observed frequencies and reference data for M-NCS and M-SCN bonding. Theoretical calculations (DFT) can further validate assignments .

Q. How can this compound be applied in fluorescent probe design?

  • Methodological Answer: Functionalize the diaminophenyl group to create fluorophores (e.g., boron-dipyrromethene derivatives). For example, 3,4-diaminophenyl groups in probes like DSDMHDAB enable cell membrane targeting for nitric oxide (NO) detection. Optimize solubility by modifying substituents (e.g., sulfonate groups) and validate performance via confocal microscopy in physiological models .

Methodological Challenges & Solutions

Q. How to address reproducibility issues in synthesizing thiocyanate-containing coordination polymers?

  • Methodological Answer: Control reaction parameters (pH, solvent polarity, and counterion selection) to favor specific thiocyanate bonding modes. For example, polar solvents (e.g., DMF) may stabilize M-SCN bonding, while nonpolar solvents favor M-NCS. Monitor intermediate phases via in-situ IR or XRD to optimize crystallization pathways .

Q. What analytical workflows ensure accurate characterization of thiocyanate-based compounds?

  • Methodological Answer: Adopt a tiered approach:

Primary Screening: FT-IR and elemental analysis for bonding mode and purity.

Structural Validation: Single-crystal XRD for 3D architecture.

Advanced Profiling: Thermogravimetric analysis (TGA) for stability and DFT simulations for electronic properties .

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